4-Chloro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-3-(trifluoromethyl)phenylboronic acid often involves the use of boronic acids as intermediates or catalysts in organic synthesis, such as in the dehydrative condensation between carboxylic acids and amines, highlighting the role of the ortho-substituent of boronic acid in facilitating these reactions (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
Studies on (trifluoromethoxy)phenylboronic acids have shed light on the structural characteristics of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid. These compounds have been analyzed through NMR spectroscopy, and their acidity evaluated through spectrophotometric and potentiometric titrations. The introduction of the -OCF3 group influences the acidity, which varies depending on the substituent's position. Molecular and crystal structures have been determined by XRD, revealing the formation of hydrogen-bonded dimers in the solid state (Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid, has been demonstrated in various studies. For instance, copper(III) trifluoromethyl complexes have been isolated and characterized, and their reactivity towards arylboronic acids under aerobic conditions has been investigated, leading to the trifluoromethylation of arenes (Zhang & Bie, 2016).
Physical Properties Analysis
The physical properties of trifluoromethylphenylboronic acids, including their resistance to protodeboronation and their molecular and crystal structures, have been extensively studied. For example, these compounds form hydrogen-bonded dimers with a syn-anti conformation in the crystal lattice. The CF3 substituent does not interact with the boronic moiety either as a hydrogen bond acceptor or a lone-electron pair donor (Gozdalik et al., 2019).
Chemical Properties Analysis
The introduction of fluorine atoms to the phenylboronic acid framework, as seen in compounds like 4-Chloro-3-(trifluoromethyl)phenylboronic acid, significantly impacts their chemical properties. For instance, the synthesis and reactivity of trifluoromethylphenylboronic acids toward arylboronic acids have been explored, demonstrating their potential in facilitating various organic transformations (Cao, Bian, & Zheng, 2015).
Scientific Research Applications
-
Suzuki-Miyaura Cross-Coupling Reactions This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The process involves the reaction of a boronic acid with an aryl or vinyl halide, providing a precise method for constructing carbon skeletons .
-
Aerobic Oxidative Cross-Coupling It is also involved in aerobic oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst, in the presence of oxygen .
-
Microwave-Assisted Petasis Reactions This compound is used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reactions that allow the efficient synthesis of a variety of organic compounds .
-
Rhodium-Catalyzed Addition Reactions It is used in rhodium-catalyzed addition reactions . These reactions involve the addition of a rhodium catalyst to a substrate, leading to the formation of new chemical bonds .
-
Synthesis of Biologically Active Molecules This compound is used in the synthesis of biologically active molecules . This includes the production of pharmaceuticals and other bioactive compounds .
-
Fluorination Reagents It is used as a fluorination reagent . Fluorination is a type of chemical reaction where a fluorine atom is introduced into a molecule .
-
Lactate Dehydrogenase Inhibitors This compound can be used in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are used against cancer cell proliferation .
-
Antituberculosis Drugs This compound can be used in the synthesis of PA-824 analogs for use as antituberculosis drugs .
-
Modulators of Survival Motor Neuron Protein It can be used in the synthesis of modulators of survival motor neuron protein .
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions This compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .
-
Palladium-Catalyzed Direct Arylation Reactions It can be used in palladium-catalyzed direct arylation reactions .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical attention if irritation persists .
Future Directions
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNQBNGLMOTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382202 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
176976-42-4 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.